[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
Description
Properties
IUPAC Name |
[3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-5-8(4-9)2-6-7(3-8)11-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVKQUKLNPGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2C(C1)O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
(a) 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Structure : Contains two methoxymethyl groups at the 3-position instead of one methoxymethyl and one hydroxymethyl.
- This variant is more lipophilic, making it suitable for lipid-based formulations .
(b) [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
- Structure : The hydroxymethyl group is at the 6-position instead of the 3-position.
- Key Differences : Positional isomerism alters molecular geometry and steric interactions. The 6-hydroxymethyl derivative has a molecular weight of 114.14 g/mol (C6H10O2) and exists as a liquid, while the target compound’s higher molecular weight (due to the methoxymethyl group) may result in a higher boiling point .
(c) (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Structure : Benzyl ether groups replace methoxymethyl and hydroxymethyl substituents.
- Key Differences : The bulky benzyl groups enhance hydrophobicity (MW: 220.26 g/mol) and may hinder ring-opening reactions. This compound is used as a synthetic intermediate in antiviral agents like Entecavir .
Analogues with Modified Heteroatoms or Ring Systems
(a) [rel-(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol
- Structure : Fluorine atoms replace the oxygen atom in the bicyclo[3.1.0]hexane ring.
- Key Differences: The absence of oxygen reduces polarity, while fluorine introduces electronegativity.
(b) {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol
- Structure : A pure hydrocarbon bicyclo[3.1.0]hexane ring with a methyl and hydroxymethyl group.
- Key Differences : The lack of oxygen in the ring decreases polarity and reactivity. This compound (MW: 126.2 g/mol, C8H14O) is a liquid, contrasting with the target compound’s oxabicyclic framework .
(c) 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Incorporates nitrogen (azabicyclo) and a carboxylate ester.
- Key Differences : The nitrogen atom introduces basicity, while the carboxylate enhances water solubility. This variant is used in peptide mimetics and enzyme inhibitors .
Biological Activity
The compound [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol, also known by its IUPAC name, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 128.17 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of bicyclic compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of bicyclic compounds. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's bicyclic structure allows for interactions with cellular targets involved in inflammation and oxidative stress pathways.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Activity | Tested against various pathogens; showed significant inhibition zones | Supports potential use as an antibacterial agent |
| Study 2: Anti-inflammatory Effects | Reduced cytokine levels in LPS-stimulated macrophages | Indicates therapeutic potential for inflammatory conditions |
| Study 3: Antioxidant Assays | High radical scavenging activity observed | Suggests role in mitigating oxidative damage |
Q & A
Q. Methodological Approach
- Temperature : Elevated temperatures (50–80°C) favor cyclopropanation but risk polymerization of unsaturated precursors .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate cyclization in related systems, reducing side products .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution of methoxymethyl groups, while ethanol/water mixtures improve epoxide stability .
How does the compound’s stability under various conditions (e.g., pH, temperature) impact its application in biological studies?
Basic Stability
The oxirane ring is prone to ring-opening in acidic or nucleophilic environments (e.g., biological matrices), forming diols. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C, suggesting short-term viability for in vitro assays .
Advanced Formulation
Encapsulation in PEGylated liposomes or co-administration with stabilizers (e.g., cyclodextrins) mitigates hydrolysis. Kinetic studies using LC-MS quantify degradation products, guiding storage conditions (e.g., -20°C in anhydrous DMSO) .
What analytical challenges arise in differentiating structural isomers of this compound, and how are they addressed?
Q. Advanced Techniques
- Tandem MS/MS : Fragmentation patterns distinguish isomers. For example, loss of methanol (32 Da) vs. methoxymethyl (59 Da) fragments confirms substituent positions .
- NOESY NMR : Nuclear Overhauser effects identify spatial proximity of methoxymethyl and hydroxyl groups, resolving regioisomers .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Q. Methodological Integration
- DFT Calculations : Predict activation energies for epoxide ring-opening pathways, guiding solvent selection .
- Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to anticipate metabolic pathways .
What contradictions exist in literature regarding the compound’s synthetic pathways, and how can they be resolved experimentally?
Case Example
Some studies report mCPBA epoxidation yielding racemic mixtures , while others observe enantioselectivity with chiral catalysts . Resolution involves repeating reactions under controlled conditions (e.g., chiral HPLC monitoring) and comparing kinetic isotope effects (KIEs) to confirm mechanisms .
What role does this compound play as an intermediate in pharmaceutical synthesis, and what modifications enhance its utility?
Application Focus
As a key intermediate in Entecavir synthesis, the methoxymethyl group is later replaced with nucleobase analogs . Structural modifications (e.g., fluorination at C3) improve metabolic stability in preclinical models .
How are kinetic studies designed to evaluate the compound’s reactivity in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
